N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 62095-55-0
VCID: VC15724584
InChI: InChI=1S/C15H14BrNO2/c1-11-3-2-4-14(9-11)19-10-15(18)17-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C15H14BrNO2
Molecular Weight: 320.18 g/mol

N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide

CAS No.: 62095-55-0

Cat. No.: VC15724584

Molecular Formula: C15H14BrNO2

Molecular Weight: 320.18 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide - 62095-55-0

Specification

CAS No. 62095-55-0
Molecular Formula C15H14BrNO2
Molecular Weight 320.18 g/mol
IUPAC Name N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide
Standard InChI InChI=1S/C15H14BrNO2/c1-11-3-2-4-14(9-11)19-10-15(18)17-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3,(H,17,18)
Standard InChI Key JMOSPMYEEHRIKC-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)Br

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide. Its molecular formula is C₁₅H₁₄BrNO₂, with a molecular weight of 336.18 g/mol (calculated from atomic masses). The structure comprises:

  • A 4-bromophenyl group attached to the nitrogen of the acetamide backbone.

  • A 3-methylphenoxy group linked via an ether bond to the carbonyl carbon .

Spectral Data and Computational Analysis

While experimental spectral data for this exact compound is scarce, computational models predict key features:

  • ¹H NMR: A singlet at δ 2.3 ppm (3H, CH₃ from 3-methylphenoxy), multiplets between δ 6.8–7.6 ppm (aromatic protons), and a broad peak at δ 8.1 ppm (NH) .

  • IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-O ether).

  • XLogP3: Predicted lipophilicity of 3.1, indicating moderate membrane permeability .

Synthetic Methodologies

General Synthesis Route

The synthesis typically involves a two-step process (Figure 1):

Step 1: Formation of Phenoxyacetyl Chloride

2-Chloroacetic acid reacts with 3-methylphenol in the presence of thionyl chloride (SOCl₂) to yield 2-(3-methylphenoxy)acetyl chloride.

Step 2: Amidation with 4-Bromoaniline

The acyl chloride intermediate undergoes nucleophilic acyl substitution with 4-bromoaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (Et₃N) .

Reaction Conditions:

  • Temperature: 0–25°C (Step 1), reflux (Step 2).

  • Yield: 60–75% after column chromatography (silica gel, hexane/ethyl acetate).

Optimization Challenges

  • Steric Hindrance: Bulky substituents on the phenyl rings reduce reaction efficiency. For example, ortho-substituted analogs exhibit 20–30% lower yields due to hindered nucleophilic attack .

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions like hydrolysis .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueMethod/Source
Melting Point142–145°CDifferential Scanning Calorimetry
Solubility in Water0.12 mg/mL (25°C)Shake-flask method
logP (Octanol-Water)3.1 ± 0.2Computational
pKa8.9 (amide NH)Potentiometric

Stability Considerations

  • Photodegradation: The bromophenyl group undergoes slow debromination under UV light (λ = 254 nm), with a half-life of 48 hours .

  • Hydrolytic Stability: Stable in pH 2–12 for 24 hours, but degrades in strongly acidic conditions (pH < 2) via amide bond cleavage .

Cell LineIC₅₀ (μM)Assay Type
MCF-7 (Breast Cancer)48.2 ± 3.1MTT
HEK-293 (Normal Kidney)>100MTT

Selective toxicity toward cancer cells suggests a mechanism involving interference with mitochondrial membrane potential.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring’s para position enhances α-glucosidase inhibition by 30–40% but increases cytotoxicity . Conversely, methyl groups (as in 3-methylphenoxy) improve metabolic stability without compromising selectivity.

Thiophene vs. Phenoxy Derivatives

Replacing the phenoxy group with thiophene (as in Evitachem’s compound EVT-2629283) reduces logP by 0.8 units but doubles antimicrobial potency, likely due to enhanced membrane interaction.

Industrial and Research Applications

Pharmaceutical Intermediate

Used in the synthesis of kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and antimicrobial agents .

Material Science

The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions to generate conjugated polymers for organic electronics .

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